2-methyl-1H-imidazole-5-carbonitrile
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Overview
Description
2-Methyl-1H-imidazole-5-carbonitrile is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a nitrile group (-CN) attached to the fifth carbon of the imidazole ring and a methyl group (-CH₃) attached to the second carbon. It is a versatile molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-imidazole-5-carbonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the formation of disubstituted imidazoles under mild reaction conditions, which are tolerant of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents used in the reaction are carefully selected to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products Formed:
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Primary amines and other reduced forms of the compound.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for pharmaceutical compounds and is investigated for its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-methyl-1H-imidazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
2-Methyl-1H-imidazole-5-carbonitrile can be compared with other imidazole derivatives such as:
- 1-Methyl-1H-imidazole-5-carbonitrile
- 2-Ethyl-1H-imidazole-5-carbonitrile
- 2-Methyl-4-nitro-1H-imidazole-5-carbonitrile
Uniqueness: The presence of the methyl group at the second position and the nitrile group at the fifth position gives this compound unique chemical properties and reactivity. These structural features influence its stability, solubility, and interaction with other molecules, making it distinct from other imidazole derivatives.
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-4-7-3-5(2-6)8-4/h3H,1H3,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBGWLFUGNVIFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561211 |
Source
|
Record name | 2-Methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112108-86-8 |
Source
|
Record name | 2-Methyl-1H-imidazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-2-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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